molecular formula C19H24ClNO2 B14159834 N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide CAS No. 578748-26-2

N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide

Cat. No.: B14159834
CAS No.: 578748-26-2
M. Wt: 333.8 g/mol
InChI Key: HWMOIDSUNSVYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with 3-(furan-2-yl)-4-methylpentylamine in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Properties

CAS No.

578748-26-2

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide

InChI

InChI=1S/C19H24ClNO2/c1-14(2)18(19-5-4-12-23-19)10-11-21(15(3)22)13-16-6-8-17(20)9-7-16/h4-9,12,14,18H,10-11,13H2,1-3H3

InChI Key

HWMOIDSUNSVYSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN(CC1=CC=C(C=C1)Cl)C(=O)C)C2=CC=CO2

solubility

16.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.